molecular formula C12H9N3O B1517167 4-[(6-Aminopyridin-3-yl)oxy]benzonitrile CAS No. 672945-88-9

4-[(6-Aminopyridin-3-yl)oxy]benzonitrile

Cat. No. B1517167
M. Wt: 211.22 g/mol
InChI Key: VKMBNLPFGSEIQJ-UHFFFAOYSA-N
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Description

“4-[(6-Aminopyridin-3-yl)oxy]benzonitrile” is a chemical compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 .


Molecular Structure Analysis

The InChI code for “4-[(6-Aminopyridin-3-yl)oxy]benzonitrile” is 1S/C12H9N3O/c13-7-9-1-3-10(4-2-9)16-11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.29±0.1 g/cm3 and a predicted boiling point of 412.0±40.0 °C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Novel Synthesis Pathways : Research has demonstrated innovative synthetic routes for creating pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives from ethyl benzoylacetate and malononitrile, highlighting the utility of related benzonitrile compounds in synthesizing complex heterocyclic structures (Abdelrazek, El‐Din, & Mekky, 2001).

Materials Science

  • Liquid Crystalline Behavior and Photophysical Properties : A series of luminescent benzonitriles with bent-core structures was synthesized, showing potential as mesogens for liquid crystal displays. These compounds exhibited varying liquid crystalline phases dependent on alkoxy chain lengths, demonstrating their applicability in designing new materials with specific optical and electronic properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Corrosion Inhibition

  • Protection of Metals : Studies on benzonitrile derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acid media. Experimental and computational studies underline their potential in industrial applications where corrosion resistance is crucial (Chaouiki et al., 2018).

Pharmaceutical and Biological Applications

  • Androgen Receptor Antagonism for Dermatological Uses : The synthesis of novel, nonsteroidal androgen receptor antagonists based on benzonitrile derivatives for treating conditions like androgenetic alopecia or for sebum control demonstrates the pharmaceutical relevance of these compounds. Their rapid systemic metabolism minimizes the risk of unwanted side effects, showcasing their potential in targeted therapies (Li et al., 2008).

Environmental Chemistry

  • Advanced Oxidation Processes : Research into the advanced oxidation chemistry of pharmaceuticals highlights the degradation pathways of aromatic amines like sulfamethoxazole in water treatment processes. Benzonitrile derivatives play a role in understanding these processes and developing more efficient methods for removing contaminants from wastewater (Vogna et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-1-3-10(4-2-9)16-11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMBNLPFGSEIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Aminopyridin-3-yl)oxy]benzonitrile

CAS RN

672945-88-9
Record name 4-[(6-aminopyridin-3-yl)oxy]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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